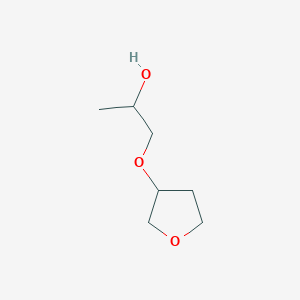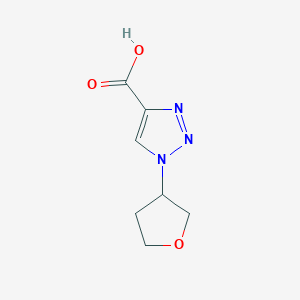
(6-乙氧基-5-(三氟甲基)吡啶-3-基)硼酸
描述
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a bench-stable compound that is often commercially available .
Molecular Structure Analysis
The molecular formula of “(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is C8H9BF3NO3 . The InChI code is 1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 .
Physical And Chemical Properties Analysis
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 234.97 . The compound should be stored in a refrigerator .
科学研究应用
Organic Synthesis
(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a valuable building block in organic synthesis. Its boronic acid group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This compound can be used to introduce the ethoxy-trifluoromethylpyridine moiety into larger, more complex molecules, which is a common structural motif in various organic compounds .
Agrochemical Research
In the field of agrochemicals, this compound’s derivatives are explored for their potential as intermediates in the synthesis of pesticides and herbicides. The trifluoromethyl group, in particular, is known for enhancing the biological activity of agrochemicals due to its electronegativity and ability to pass through biological membranes .
Pharmaceutical Development
The trifluoromethylpyridine structure is a key motif in several pharmaceutical compounds. The presence of the boronic acid group allows for the creation of novel pharmaceuticals through various synthetic routes. This compound can be used in the development of drugs that require a pyridine ring as a core structural element .
Material Science
In material science, (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid can be utilized in the synthesis of new materials, including polymers and electronic materials. The pyridine ring can interact with various substrates and can be a part of ligands that bind to metals, which is useful in creating metal-organic frameworks (MOFs) .
Catalysis
This compound can act as a ligand in catalytic systems due to its boronic acid functionality. It can be involved in the development of catalysts for chemical reactions that require precise control over the reaction environment, such as asymmetric synthesis .
Dye and Pigment Industry
The compound’s derivatives are investigated for their use in the dye and pigment industry. The pyridine ring system is a common component in many dyes, and the introduction of the trifluoromethyl group can alter the optical properties of these compounds .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs. The trifluoromethyl group can enhance the pharmacokinetic properties of veterinary medicines, making them more effective .
Environmental Science
Lastly, the compound’s role in environmental science is emerging, particularly in the development of sensors and detectors for environmental pollutants. The boronic acid group can bind to various analytes, making it useful in the detection of harmful substances in the environment .
安全和危害
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is associated with several hazard statements: it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura coupling reactions . They can add across unsaturated bonds with syn-selectivity and proceed in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but oxidative dehydroborylation methodologies have been found to revert back to the mono-borylated alkene .
Biochemical Pathways
Boronic acids are often used in organic synthesis and can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of boronic acids can be influenced by various factors, including their physicochemical properties, formulation, and route of administration .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
属性
IUPAC Name |
[6-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUWRKGOGCLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737210 | |
| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
849934-85-6 | |
| Record name | B-[6-Ethoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849934-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

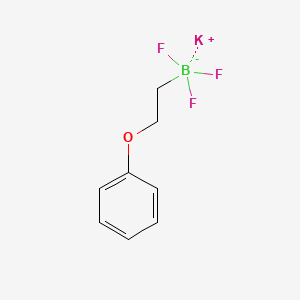
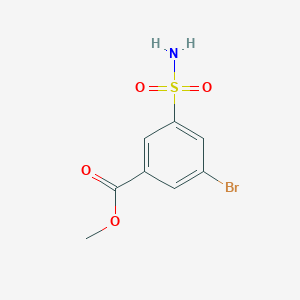
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)
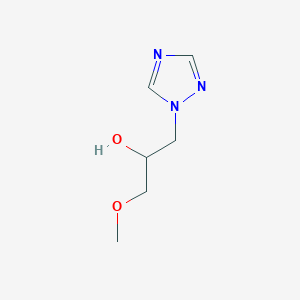

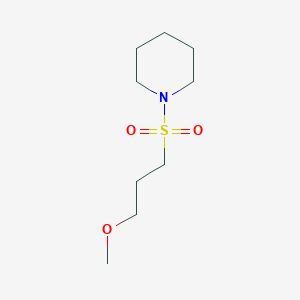
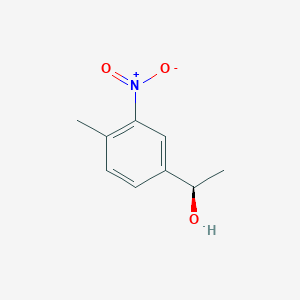
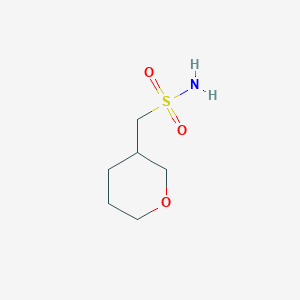
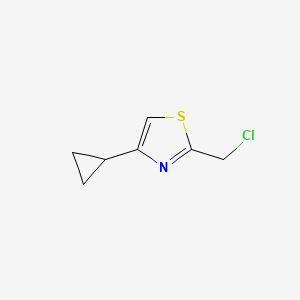
![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
